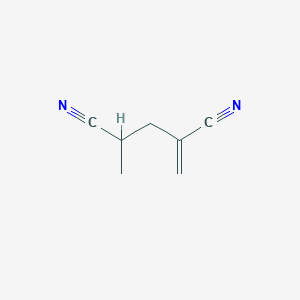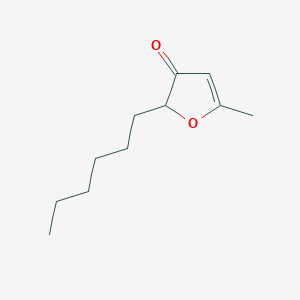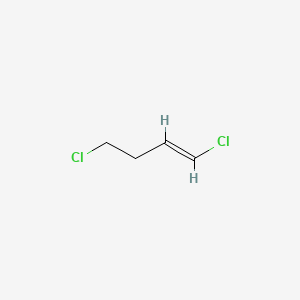
1,4-Dichlorobutene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichlorobutene is an organochlorine compound with the molecular formula ClCH2CH=CHCH2Cl. It exists in cis and trans isomers and is primarily used as an intermediate in the industrial production of chloroprene . This compound is of interest due to its unique chemical properties and its role in various synthetic applications.
Preparation Methods
1,4-Dichlorobutene can be synthesized through the chlorination of butadiene. The process involves the liquid- or vapor-phase chlorination of butadiene to produce a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene . This mixture is then isomerized to 3,4-dichlorobut-1-ene by heating to temperatures between 60–120°C in the presence of a catalyst . Finally, dehydrochlorination of 3,4-dichlorobut-1-ene with dilute sodium hydroxide solution in the presence of polymerization inhibitors yields crude chloroprene .
Chemical Reactions Analysis
1,4-Dichlorobutene undergoes various chemical reactions, including:
Substitution Reactions: It can react with sodium sulfide to form tetrahydrothiophene.
Reduction Reactions: Treatment with lithium wire produces 1,4-dilithiobutane.
Cyclization Reactions: It is used in the synthesis of 5-membered ring heterocycles.
Common reagents used in these reactions include sodium sulfide, lithium wire, and sodium hydroxide. The major products formed from these reactions are tetrahydrothiophene, 1,4-dilithiobutane, and chloroprene .
Scientific Research Applications
1,4-Dichlorobutene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dichlorobutene involves its reactivity with various chemical reagents. For instance, its chlorination and dehydrochlorination reactions are crucial in the production of chloroprene . The compound’s molecular targets and pathways include its interaction with sodium hydroxide and polymerization inhibitors during the dehydrochlorination process .
Comparison with Similar Compounds
1,4-Dichlorobutene can be compared with other similar compounds such as:
1,4-Dichlorobutane: This compound is a chloroalkane with the molecular formula (CH2CH2Cl)2 and is used in the synthesis of 5-membered ring heterocycles.
1,2-Dichlorobut-2-ene: Another isomer of dichlorobutene, used in different synthetic applications.
Chloroprene: The final product in the industrial synthesis involving this compound, used in the production of synthetic rubbers.
This compound is unique due to its specific reactivity and role as an intermediate in the production of chloroprene, which is not shared by its isomers .
Properties
CAS No. |
31423-92-4 |
|---|---|
Molecular Formula |
C4H6Cl2 |
Molecular Weight |
124.99 g/mol |
IUPAC Name |
(E)-1,4-dichlorobut-1-ene |
InChI |
InChI=1S/C4H6Cl2/c5-3-1-2-4-6/h1,3H,2,4H2/b3-1+ |
InChI Key |
SWSOIFQIPTXLOI-HNQUOIGGSA-N |
Isomeric SMILES |
C(CCl)/C=C/Cl |
Canonical SMILES |
C(CCl)C=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Propan-2-yl)oxy]phenyl methoxycarbamate](/img/structure/B14681006.png)
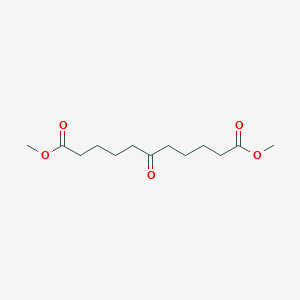
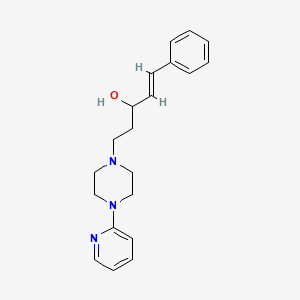
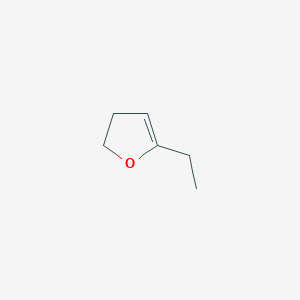
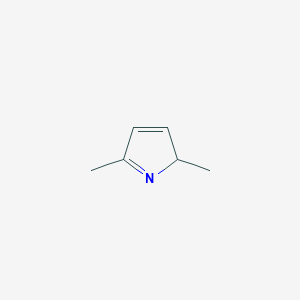
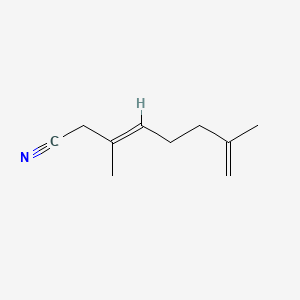
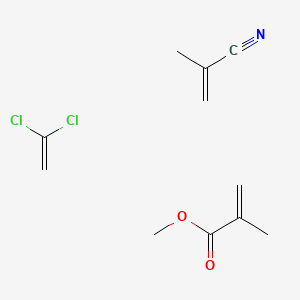
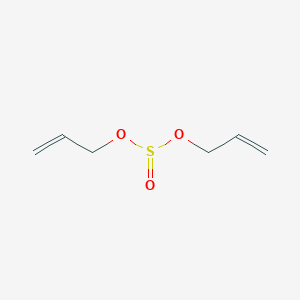
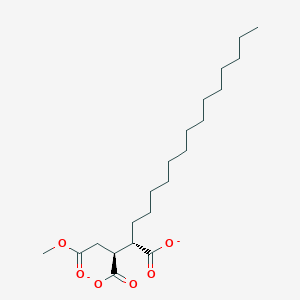

![1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol](/img/structure/B14681077.png)
